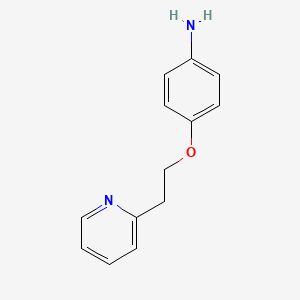

4-(2-Pyridin-2-ylethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-pyridin-2-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNGKTZBDIIYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 4 2 Pyridin 2 Ylethoxy Aniline Within the Broader Field of Heterocyclic and Aromatic Amine Chemistry

The chemical identity of 4-(2-Pyridin-2-ylethoxy)aniline is deeply rooted in the extensive and varied fields of heterocyclic and aromatic amine chemistry. Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to biological processes and pharmaceutical design. researchgate.netnih.govrsc.org Aromatic amines, characterized by an amino group attached to an aromatic ring, are a cornerstone of the chemical industry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. drugdiscoverytrends.com

Table 1: Key Chemical Features of this compound

| Feature | Description |

| Pyridine (B92270) Ring | A six-membered aromatic heterocycle containing one nitrogen atom. It is a common motif in many natural products and synthetic drugs. |

| Aniline (B41778) Moiety | A benzene (B151609) ring substituted with an amino group. It is a versatile building block in organic synthesis. |

| Ethoxy Linker | A two-carbon ether linkage that connects the pyridine and aniline fragments, providing flexibility and influencing the compound's overall conformation and properties. |

The pyridine component of this compound imparts properties such as basicity and the ability to engage in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.govjchemrev.com The aniline portion, while a valuable synthetic handle, also introduces considerations regarding metabolic stability, a common challenge with aromatic amines in drug development. sigmaaldrich.com The interplay between these two distinct chemical entities, bridged by the ethoxy linker, creates a unique chemical space for exploration.

Evolution of Research Interest in Pyridine and Aniline Containing Scaffolds

The scientific community's interest in pyridine (B92270) and aniline (B41778) scaffolds has a rich history and continues to evolve. Pyridine-based structures are integral to numerous FDA-approved drugs, highlighting their therapeutic relevance across a wide range of diseases. nih.govrsc.orgresearchgate.net Research has consistently demonstrated that the incorporation of a pyridine ring can enhance a molecule's pharmacological and pharmacokinetic properties, such as metabolic stability, permeability, and binding affinity. jchemrev.com

The timeline of research into pyridine-containing compounds reveals a continuous expansion of their applications, from early uses in dyes and solvents to their current prominence in medicinal chemistry and materials science. researchgate.net Similarly, aniline and its derivatives have been central to the development of synthetic chemistry, with their utility as intermediates for pharmaceuticals like sulfonamides and paracetamol being well-established. drugdiscoverytrends.comresearchgate.net

Contemporary research often focuses on the development of novel derivatives of these scaffolds to address challenges such as drug resistance and to improve selectivity for specific biological targets. nih.govnih.gov The combination of a pyridine and an aniline moiety within a single molecule, as seen in 4-(2-Pyridin-2-ylethoxy)aniline, represents a strategic approach to leverage the favorable characteristics of both fragments.

Significance of the Ethoxy Linker in Compound Design and Synthesis

Conventional Synthetic Routes to the Core this compound Structure

The construction of the this compound molecule primarily involves the formation of an ether bond between a phenol (B47542) and a pyridine-containing alcohol or alkyl halide. The two most common and effective strategies are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method is a straightforward approach for preparing the target compound. The synthesis involves the reaction of the sodium or potassium salt of 4-aminophenol (B1666318) with 2-(2-chloroethyl)pyridine (B91823) or 2-(2-bromoethyl)pyridine.

Step 1: Deprotonation. 4-Aminophenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide anion. wikipedia.orgnih.gov

Step 2: Nucleophilic Substitution. The resulting 4-aminophenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-(2-haloethyl)pyridine in an Sₙ2 reaction. This displaces the halide ion and forms the desired ether linkage.

Mitsunobu Reaction: This reaction provides an alternative and often milder route to form the C-O bond. wikipedia.orgnih.gov It allows for the direct coupling of an alcohol, in this case, 2-(Pyridin-2-yl)ethanol, with 4-aminophenol. organic-chemistry.orgalfa-chemistry.com

Reaction Components: The key reagents are a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.com

Mechanism: The triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate. This intermediate activates the hydroxyl group of 2-(pyridin-2-yl)ethanol, converting it into a good leaving group. The 4-aminophenol then acts as the nucleophile, displacing the activated hydroxyl group to form the ether. organic-chemistry.org A potential complication is the nucleophilicity of the aniline (B41778) nitrogen, which may require a protection strategy, such as using an N-Boc protected 4-aminophenol, followed by a deprotection step.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

| Reaction | Parameter | Conditions and Considerations |

| Williamson Ether Synthesis | Base | Strong, non-nucleophilic bases like NaH are effective. Weaker bases like K₂CO₃ can also be used, often requiring higher temperatures or phase-transfer catalysts. |

| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (B52724) (ACN) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. | |

| Temperature | Reactions are often heated to increase the rate, typically in the range of 60-120°C, depending on the reactivity of the halide. | |

| Mitsunobu Reaction | Reagents | While DEAD is common, other azodicarboxylates like DIAD or polymer-supported versions can be used to simplify purification. The choice of phosphine can also be varied. |

| Order of Addition | Typically, the alcohol, phenol, and triphenylphosphine are mixed before the slow, cooled addition of the azodicarboxylate to control the reaction. alfa-chemistry.com | |

| Purification | A significant challenge in Mitsunobu reactions is the removal of byproducts like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative. Chromatographic purification is almost always necessary. |

Synthesis of Analogous Pyridyl and Aniline Derivatives

The synthetic frameworks used for the parent compound can be adapted to produce a wide range of structural analogs, allowing for the systematic exploration of structure-activity relationships.

The position of the nitrogen atom in the pyridine (B92270) ring and the point of attachment can be varied to create different isomers.

4-(Pyridin-2-ylmethoxy)aniline: This isomer, featuring a methoxy (B1213986) linker, can be synthesized via Williamson ether synthesis using 4-aminophenol and 2-(chloromethyl)pyridine.

4-(2-(Pyridin-4-yl)ethoxy)aniline: The synthesis of this isomer would follow the same routes as the 2-pyridyl analog, but starting with 4-(2-chloroethyl)pyridine (B1610578) or 2-(pyridin-4-yl)ethanol. A dihydrochloride (B599025) salt of this compound is commercially available. bldpharm.com

4-(Pyridin-4-yl)aniline: This analog, which lacks the ethoxy linker, is typically synthesized through cross-coupling reactions, such as the Suzuki or Stille coupling, between a 4-halopyridine and a 4-aminophenylboronic acid or stannane (B1208499) derivative.

Substituents can be introduced onto the aniline ring to modulate the electronic and steric properties of the molecule.

Pre-functionalized Starting Materials: The most direct method is to begin the synthesis with a substituted 4-aminophenol. For example, using 3-nitro-4-aminophenol in a Williamson ether synthesis would yield 3-nitro-4-(2-pyridin-2-ylethoxy)aniline. The nitro group could then be subsequently reduced to an amine, providing a route to di-substituted anilines. The synthesis of precursors like 4-methoxy-2-nitroaniline (B140478) often involves nitration of a protected aniline derivative. magritek.com

Post-synthesis Modification: The amino group of the final this compound product can be modified. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. N-alkylation can also be performed, as demonstrated in the synthesis of alkyl ethers of p-N,N-bis(2-chloroethyl)aminophenol. nih.gov The synthesis of various (benzimidazol-2-yl)aniline derivatives also showcases extensive modifications of the aniline moiety. nih.gov

The ethoxy linker can be altered to change the spacing and flexibility between the two aromatic rings. This is achieved not by modifying the existing linker but by using different starting materials in the initial synthesis.

Varying Linker Length: To create analogs with methoxy, propoxy, or butoxy linkers, the corresponding pyridyl-alkanol (e.g., pyridin-2-ylmethanol, 3-(pyridin-2-yl)propan-1-ol) or halo-alkane (e.g., 2-(chloromethyl)pyridine, 2-(3-bromopropyl)pyridine) would be used in the Mitsunobu or Williamson synthesis, respectively.

Introducing Functionality: While more complex, linkers containing other functional groups could be installed. For example, using a starting material like 2-(1-chloroethyl)pyridine (B78673) could introduce a methyl group on the linker.

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry offer greener and more efficient alternatives to traditional methods. These approaches aim to reduce waste, improve atom economy, and utilize catalysts that can be recycled and reused.

Ionic Liquid-Supported Synthesis Techniques

Ionic liquids (ILs) have emerged as environmentally benign solvents and catalysts in organic synthesis. researchgate.net These salts, which are liquid at or near room temperature, offer a unique reaction environment due to their low vapor pressure, high thermal stability, and tunable solubility. researchgate.netlongdom.org Pyridinium-based ionic liquids, in particular, are relevant to the synthesis of molecules containing a pyridine ring. alfa-chemistry.com They can be synthesized by the quaternization of pyridine with an alkyl halide, followed by anion exchange. longdom.orgnih.gov

In the context of synthesizing pyridine derivatives, pyridinium (B92312) ionic liquids can serve a dual role as both the solvent and a promoter or catalyst for the reaction. alfa-chemistry.comresearchgate.net For instance, Brønsted acidic ionic liquids have been successfully used in one-pot syntheses of complex heterocyclic systems. researchgate.net The use of an ionic liquid can enhance reaction rates and yields while simplifying the work-up procedure, as the ionic liquid can often be recovered and reused for several cycles. researchgate.net This approach offers a green and efficient pathway for constructing the pyridine core of molecules like this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-N Cross-Coupling)

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-nitrogen (C-N) bonds in modern organic chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a cornerstone for the synthesis of anilines and their derivatives from aryl halides. nih.govwiley.comuwindsor.ca This reaction is highly versatile and has been widely adopted in both academic research and industrial processes for the preparation of arylamines. wiley.comuwindsor.ca

The synthesis of this compound can be envisioned through a Buchwald-Hartwig C-N cross-coupling. A key step would involve the coupling of an amine or an ammonia (B1221849) surrogate with an aryl halide precursor, such as 1-(2-bromoethoxy)-4-nitrobenzene, followed by reduction of the nitro group. The catalytic system typically consists of a palladium precursor and a suitable ligand, which is crucial for the efficiency and scope of the reaction. uwindsor.ca The development of increasingly active and stable catalysts has enabled these reactions to proceed under milder conditions and with a broader range of substrates, including challenging aryl chlorides. wiley.com

| Reaction Component | Role in Buchwald-Hartwig Amination | Example |

| Palladium Precursor | The active metal catalyst for the C-N bond formation. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Buchwald or Hartwig phosphine ligands |

| Base | Deprotonates the amine to form the active nucleophile. | NaOt-Bu, Cs₂CO₃, K₃PO₄ |

| Aryl Halide | The electrophilic partner in the coupling reaction. | Aryl bromides, chlorides, or iodides |

| Amine | The nucleophilic partner that forms the C-N bond. | Primary or secondary amines, ammonia surrogates |

Multicomponent Reaction Strategies for Complex Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity from simple building blocks. nih.govacsgcipr.org MCRs are particularly valuable for the synthesis of heterocyclic compounds, including pyridines. acsgcipr.orgrsc.org

The synthesis of a complex scaffold like this compound could be streamlined using an MCR approach. For example, a Hantzsch-type pyridine synthesis or related MCRs could be employed to construct the functionalized pyridine ring in one pot. acsgcipr.org While many MCRs for pyridine synthesis have been developed, adapting them for the direct incorporation of an aryloxy-aniline moiety would represent a sophisticated application of this strategy. The use of transition metal catalysts, including those from groups 4-8, has expanded the scope and efficiency of MCRs for creating diverse heterocyclic structures. nih.gov

Stereoselective Synthesis of Chiral Derivatives and Enantiomers

The biological activity of a molecule is often dependent on its three-dimensional structure. Therefore, the ability to control stereochemistry during synthesis is of paramount importance, particularly in medicinal chemistry. This section focuses on methods to produce chiral derivatives of this compound.

Development of Asymmetric Synthetic Pathways

Asymmetric synthesis aims to create chiral molecules as a single enantiomer. This is typically achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction to proceed. numberanalytics.comyoutube.com For derivatives of this compound, a chiral center could be introduced, for instance, on the ethoxy bridge.

The development of an asymmetric pathway would require a reaction that proceeds with high enantioselectivity. For example, an asymmetric reduction of a ketone precursor or an asymmetric alkylation could establish the desired stereocenter. Palladium-catalyzed asymmetric reactions, such as the divergent synthesis of chiral spiro-furanindoline derivatives, demonstrate the power of using chiral ligands to control the stereochemical outcome of a reaction. nih.gov In such reactions, the choice of the chiral ligand is critical for achieving high yields and stereoselectivities. nih.gov Furthermore, methods like axial-to-axial chirality transfer have been used in the asymmetric synthesis of C-N axially chiral carbazoles, showcasing advanced strategies for creating specific types of chirality. rsc.org

Control of Stereochemistry in Ligand Synthesis

Molecules like this compound and its derivatives can themselves act as ligands for metal centers, thanks to the nitrogen atoms in the pyridine and aniline groups. When these ligands are chiral, they can be used to induce asymmetry in metal-catalyzed reactions. numberanalytics.com The control of stereochemistry in the synthesis of such ligands is therefore crucial for their application in asymmetric catalysis. nih.gov

Reactivity of the Aniline Moiety

The amino group (-NH₂) of the aniline moiety in this compound is a versatile functional group that governs much of the molecule's reactivity. Its nucleophilic character and its ability to activate the aromatic ring towards electrophilic substitution are central to its chemical behavior.

Nucleophilic Aromatic Substitution Reactions of Aniline Derivatives

While the aniline ring itself is electron-rich, nucleophilic aromatic substitution (SNAr) is not a typical reaction for aniline derivatives unless the aromatic ring is substituted with strong electron-withdrawing groups, which is not the case for this compound. chemistrysteps.com However, the pyridine ring within the molecule is susceptible to nucleophilic attack. Pyridines are electron-deficient heterocycles, and this deficiency is enhanced upon protonation or coordination to a Lewis acid. researchgate.net Nucleophilic substitution on the pyridine ring typically occurs at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com

For instance, a related compound, 2-chloropyridine, readily undergoes nucleophilic substitution with amines. nih.gov In the context of this compound, while the aniline part is unlikely to undergo SNAr, the pyridine ring could potentially react with strong nucleophiles under forcing conditions, especially if a good leaving group is present on the pyridine ring.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones)

The primary amine of the aniline moiety readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and other valuable organic molecules.

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. researchgate.netunsri.ac.id This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. unsri.ac.id The formation of the C=N double bond is a reversible process and is typically catalyzed by an acid or a base. researchgate.net

The general reaction for the formation of a Schiff base from this compound is depicted below:

Reactant A: this compound

Reactant B: An aldehyde (R'-CHO) or a ketone (R'-CO-R'')

Product: A Schiff base (imine)

| Reactant A | Reactant B | Product |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) |

These Schiff bases are valuable intermediates in organic synthesis and can be used to prepare a variety of other compounds. For example, Schiff bases derived from substituted anilines and various aldehydes have been synthesized and characterized for their potential biological activities. researchgate.netidosr.org

The aniline functionality in this compound makes it a suitable substrate for quinoline (B57606) synthesis through reactions like the Doebner reaction and the Doebner-Miller reaction. wikipedia.orgwikipedia.org The Doebner reaction involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. wikipedia.org The reaction mechanism is thought to proceed through the formation of a Schiff base intermediate, followed by cyclization and dehydration. wikipedia.org

The Doebner-Miller reaction is a related method that uses an α,β-unsaturated carbonyl compound to react with an aniline to form a quinoline. wikipedia.orgaablocks.com This reaction is often catalyzed by strong acids. aablocks.com

The use of substituted anilines in these reactions allows for the synthesis of a wide variety of quinoline derivatives. cymitquimica.comangenechemical.comguidechem.comsci-hub.se For example, anilines with both electron-donating and electron-withdrawing groups have been successfully employed in the Doebner reaction to produce substituted quinoline-4-carboxylic acids. cymitquimica.com

| Reaction Name | Reactants | Product |

| Doebner Reaction | This compound, Aldehyde, Pyruvic Acid | Substituted quinoline-4-carboxylic acid |

| Doebner-Miller Reaction | This compound, α,β-Unsaturated carbonyl compound | Substituted quinoline |

Oxidation Reactions of the Aniline Group

The amino group of aniline and its derivatives is susceptible to oxidation, and the product of the oxidation depends on the oxidizing agent and the reaction conditions. rsc.org Strong oxidizing agents can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials. rsc.org For instance, the oxidation of aniline with hydrogen peroxide can yield nitrosobenzene (B162901) and subsequently nitrobenzene. The electrochemical oxidation of aniline derivatives can lead to the formation of dimers and polymers. mdpi.com

In the case of this compound, oxidation would primarily affect the aniline moiety. The pyridine ring is generally more resistant to oxidation than the aniline ring. The specific products would depend on the oxidant used. For example, mild oxidation might lead to the formation of an azoxybenzene (B3421426) derivative through the coupling of two molecules. researchgate.net More vigorous oxidation could potentially lead to the formation of the corresponding nitro derivative or even degradation of the aromatic ring. researchgate.net

Alkylation and Acylation Reactions of the Amine Nitrogen

The nitrogen atom of the primary amine in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.

Alkylation: N-alkylation of anilines can be achieved by reacting them with alkyl halides or other alkylating agents. nih.gov The reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. The use of a base is often necessary to neutralize the acid generated during the reaction. unsri.ac.id Visible-light-induced N-alkylation of anilines with alcohols has also been reported as an environmentally friendly method. nih.gov

Acylation: N-acylation of anilines occurs readily with acylating agents such as acyl chlorides or acid anhydrides to form amides. ekb.eg This reaction is typically fast and often exothermic. Similar to alkylation, a base is usually added to scavenge the acid byproduct. ekb.eg The resulting amide is a more stable and less basic functional group compared to the primary amine.

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl halide (R-X) | N-Alkyl-4-(2-pyridin-2-ylethoxy)aniline |

| N-Acylation | Acyl chloride (R-COCl) | N-Acyl-4-(2-pyridin-2-ylethoxy)aniline (Amide) |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound is a focal point of its chemical reactivity. As a heterocyclic aromatic amine, the lone pair of electrons on the nitrogen atom is not delocalized into the aromatic system, rendering it available for interactions with electrophiles and metal ions.

Lewis Basicity and Protonation Equilibria

The pyridine nitrogen atom confers Lewis basicity upon the molecule, allowing it to act as a proton acceptor. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituent at the 2-position. The ethoxy aniline group, being electron-donating, is expected to slightly increase the electron density on the pyridine ring, thereby enhancing its basicity compared to unsubstituted pyridine.

It is important to note that the aniline nitrogen also possesses basic properties. However, the lone pair of the aniline nitrogen is significantly delocalized into the attached benzene (B151609) ring, rendering it substantially less basic than the pyridine nitrogen. Therefore, in a typical acidic environment, protonation will preferentially occur at the pyridine nitrogen.

Coordination Behavior with Metal Centers

The lone pair of electrons on the pyridine nitrogen atom makes this compound an effective ligand for coordination with a variety of metal centers. The molecule can act as a monodentate ligand through the pyridine nitrogen or, in concert with the aniline nitrogen, as a bidentate chelating agent. The formation of a stable five- or six-membered chelate ring is a strong driving force for bidentate coordination.

The coordination of ligands containing both pyridine and aniline functionalities to various transition metals has been extensively studied. For instance, similar ligands form stable complexes with metals such as platinum(II), palladium(II), copper(II), and zinc(II). nih.gov In these complexes, the pyridine nitrogen and the amino group of the aniline coordinate to the metal center, forming a stable chelate ring.

The geometry of the resulting metal complex is dependent on the coordination number and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligand. Common geometries for such complexes include square planar for Pt(II) and Pd(II) and tetrahedral or octahedral for Zn(II) and Cu(II). nih.gov

Table 1: Expected Coordination Behavior of this compound with Various Metal Ions

| Metal Ion | Expected Coordination Mode | Potential Complex Geometry |

| Platinum(II) | Bidentate (Npyridine, Naniline) | Square Planar |

| Palladium(II) | Bidentate (Npyridine, Naniline) | Square Planar |

| Copper(II) | Bidentate (Npyridine, Naniline) | Distorted Octahedral |

| Zinc(II) | Bidentate (Npyridine, Naniline) | Tetrahedral or Octahedral |

This table is based on the known coordination chemistry of similar pyridine-aniline ligands.

Transformations Involving the Ethoxy Linker

The ethoxy linker in this compound is generally more stable than the ester or amide linkages found in some related molecules. However, it is not entirely inert and can undergo specific transformations under certain reaction conditions.

Ether cleavage is a primary reaction of the ethoxy group, typically requiring harsh conditions such as strong acids (e.g., HBr, HI) or powerful Lewis acids. The mechanism of acid-catalyzed ether cleavage involves protonation of the ether oxygen, followed by nucleophilic attack of a halide ion, leading to the formation of an alcohol and an alkyl halide. In the case of this compound, this would result in the formation of 4-aminophenol and 2-(2-haloethyl)pyridine.

Alternatively, the ether linkage can be susceptible to oxidative cleavage, although this is less common for simple alkyl ethers. Reactions at the benzylic-like position of the ethoxy group (the CH2 group adjacent to the pyridine ring) are also conceivable, such as radical halogenation, but would likely require specific reagents and conditions to be selective.

Elucidation of Reaction Mechanisms

Understanding the detailed pathways of reactions involving this compound is crucial for predicting its behavior and designing synthetic applications. This involves the study of reaction intermediates, transition states, and the kinetic and thermodynamic parameters that govern these transformations.

Investigation of Intermediates and Transition States

While specific mechanistic studies on this compound are scarce, insights can be gained from computational and experimental studies of related aniline and pyridine derivatives. For instance, in electrophilic aromatic substitution reactions on the aniline ring, the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is a key step. The stability of this intermediate is influenced by the nature and position of the substituents on the ring.

In reactions involving the pyridine ring, such as nucleophilic aromatic substitution, a Meisenheimer complex can be formed as an intermediate. The stability of this negatively charged species is enhanced by the electron-withdrawing nature of the nitrogen atom in the ring.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating reaction mechanisms by modeling the structures and energies of reactants, intermediates, transition states, and products. Such studies can provide detailed information about the energy barriers of different reaction pathways and help to identify the most favorable mechanism.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and temperature, are essential for determining the rate law and activation energy of a reaction. Thermodynamic studies provide information about the energy changes that occur during a reaction, indicating whether a reaction is favorable (exergonic) or unfavorable (endergonic) under a given set of conditions.

For reactions involving this compound, the relative rates of reaction at the different functional groups can be assessed. For example, in an electrophilic substitution reaction, the aniline ring is expected to be more reactive than the pyridine ring due to the activating effect of the amino group.

Thermodynamic data, such as the enthalpy and entropy of reaction, can be used to predict the position of equilibrium and the feasibility of a reaction. For instance, the formation of stable metal complexes with this compound is expected to be thermodynamically favorable due to the chelate effect.

Applications in Advanced Organic Synthesis and Functional Material Design

Role as a Key Synthetic Intermediate for High-Value Organic Compounds

The aniline (B41778) and pyridine (B92270) functionalities within 4-(2-Pyridin-2-ylethoxy)aniline serve as reactive handles for the construction of more elaborate molecular architectures. This dual functionality allows it to be a pivotal starting material for a variety of high-value organic compounds.

The aniline portion of this compound is a prime starting point for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. While direct examples of the use of this compound in the synthesis of quinazolines and oxazolo-pyridines are not extensively reported in the literature, the general synthetic routes to these heterocycles from substituted anilines are well-established.

Quinazolines: The synthesis of quinazolines often involves the reaction of an aniline with a suitable carbonyl compound or its derivative. uob.edu.lyfrontiersin.orgnih.gov For instance, a common method is the reaction of an anthranilic acid derivative (a 2-aminobenzoic acid) with an amide. uob.edu.ly The amino group of this compound could be acylated and then cyclized to form a quinazoline (B50416) ring. Another approach involves the reaction of an o-aminobenzaldehyde or o-aminoketone with an amine, a reaction for which numerous catalytic systems have been developed. acs.org Given that this compound possesses a reactive amino group, it is a plausible precursor for quinazoline derivatives bearing a pyridylethoxy substituent. These derivatives could exhibit interesting biological activities or material properties due to the presence of the flexible and coordinating side chain.

Oxazolo-pyridines: The synthesis of oxazolo[4,5-b]pyridines can be achieved from 2-aminopyridin-3-ols and various coupling partners. researchgate.net While this compound itself is not a direct precursor for the oxazolo-pyridine core in this specific route, its structural motifs are relevant in the broader context of building complex heterocyclic systems. For example, derivatives of this compound could be designed to participate in cyclization reactions to form other classes of oxazole-containing heterocycles. The synthesis of functionalized pyridines is a broad field with many established methods. whiterose.ac.uknih.gov

The potential of this compound as a precursor for these important heterocyclic systems is summarized in the table below, based on established synthetic methodologies for anilines.

| Heterocyclic System | General Synthetic Approach from Anilines | Potential for this compound |

| Quinazolines | Reaction of anthranilic acid derivatives with amides; condensation of o-aminobenzaldehydes/ketones with amines. uob.edu.lyacs.org | The aniline moiety can be readily functionalized to participate in these cyclization reactions, leading to quinazolines with a pyridylethoxy substituent. |

| Oxazolo-pyridines | Typically synthesized from substituted aminopyridinols. researchgate.net | While not a direct precursor for the core, its aniline and pyridine groups can be modified to construct related oxazole-containing heterocycles. |

Beyond specific heterocyclic systems, this compound serves as a versatile building block for constructing a wide array of molecular scaffolds. The primary amine can be transformed into a multitude of functional groups, including amides, imines, and diazonium salts, which are gateways to further chemical modifications. The pyridine ring, on the other hand, can be N-alkylated or N-oxidized to modulate its electronic properties and steric hindrance. acs.org

The flexible ethoxy linker also plays a crucial role, allowing the aniline and pyridine moieties to adopt various spatial orientations. This conformational flexibility is advantageous in the design of molecules intended to bind to biological targets or to assemble into specific supramolecular structures. The ability to generate libraries of compounds from a single, versatile building block is a cornerstone of modern drug discovery and materials science. nih.gov While specific combinatorial libraries based on this compound are not widely documented, its structural features make it an ideal candidate for such endeavors.

Design and Synthesis of Ligands for Catalysis

The presence of both a soft pyridine nitrogen and a harder aniline nitrogen atom makes this compound and its derivatives attractive candidates for the synthesis of bidentate ligands for transition-metal catalysis. The nature of the linker and the substituents on both aromatic rings can be tuned to modulate the electronic and steric properties of the resulting metal complexes.

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While there are no specific reports on the use of this compound for the synthesis of chiral ligands, its structure provides a template for the design of such molecules. For example, the introduction of a chiral center on the ethoxy bridge or the derivatization of the aniline nitrogen with a chiral auxiliary could lead to novel chiral P,N or N,N-bidentate ligands. researchgate.netrsc.orgnih.gov The field of asymmetric catalysis heavily relies on the modular synthesis of ligands where steric and electronic properties can be systematically varied. researchgate.netrsc.orgnih.gov

The pyridine and aniline nitrogen atoms of this compound can coordinate to a variety of transition metals, including palladium, rhodium, and iridium. The resulting metal complexes have the potential to catalyze a range of organic transformations. The flexible linker allows for the formation of stable chelate rings with the metal center, which can influence the reactivity and selectivity of the catalyst. The synthesis of transition metal complexes with pyridylphosphine ligands, which share the bidentate N,P coordination motif with potential derivatives of this compound, has been reported to show hemilabile behavior, which can be beneficial in catalysis. nih.gov

Function as a Directing Group in C-H Activation and Functionalization

A significant area of modern organic synthesis is the direct functionalization of C-H bonds, which offers a more atom-economical and efficient way to construct complex molecules. This often requires the use of a directing group that positions a metal catalyst in close proximity to a specific C-H bond.

While there is no direct literature on this compound itself acting as a directing group, a closely related compound, 2-(pyridin-2-yl)aniline (B1331140) , has been successfully employed as a removable bidentate directing group in copper-mediated C-H amination reactions. uob.edu.lynih.gov In this system, the pyridine and aniline nitrogen atoms coordinate to the copper catalyst, directing the amination to the ortho-C-H bond of a benzamide (B126) substrate. uob.edu.lynih.gov This seminal work highlights the potential of the N-aryl-2-aminopyridine scaffold as a directing group.

The structural similarity between 2-(pyridin-2-yl)aniline and this compound suggests that the latter could also function as a directing group, potentially for the functionalization of the aniline ring or other substrates. The ethoxy linker would position the pyridine and aniline moieties in a different spatial arrangement, which could lead to different regioselectivities or reactivities in C-H activation reactions. The development of bidentate directing groups is a key area of research in C-H activation, with a focus on achieving remote C-H functionalization. acs.orgacs.org

The potential applications of this compound and its derivatives in catalysis and C-H activation are summarized below.

| Application Area | Potential Role of this compound | Key Features |

| Asymmetric Catalysis | Precursor for chiral P,N or N,N-bidentate ligands. researchgate.netrsc.orgnih.gov | The aniline and pyridine nitrogens can be incorporated into a chiral framework to induce enantioselectivity in metal-catalyzed reactions. |

| Transition-Metal Catalysis | Forms stable chelate complexes with various transition metals. | The flexible ethoxy linker allows for the formation of catalytically active species for reactions such as cross-coupling and hydrogenation. |

| C-H Activation | Potential bidentate directing group for site-selective C-H functionalization. uob.edu.lynih.govacs.orgacs.org | The pyridine and aniline nitrogens can coordinate to a metal catalyst, directing functionalization to a specific C-H bond. The linker length can influence the site of activation. |

Integration into Polymeric Structures and Materials

The distinct chemical functionalities of this compound make it an attractive building block for the synthesis of advanced polymers. The presence of a reactive aniline group allows it to be readily incorporated into polymer backbones, while the pyridylethoxy moiety can impart desirable properties such as improved solubility, thermal stability, and metal-coordination capabilities.

Monomer for Polymerization Reactions

As a primary aromatic amine, this compound can participate in a variety of polymerization reactions. Its difunctional nature (considering the amine as one reactive site and the potential for the pyridine nitrogen to be involved in secondary interactions) makes it a suitable monomer for step-growth polymerization.

One of the most prominent applications for a diamine monomer like this is in the synthesis of polyamides . Through polycondensation reaction with dicarboxylic acids or their derivatives (such as diacyl chlorides), this compound can form amide linkages, creating a polymer chain. The general reaction scheme involves the nucleophilic attack of the amine group on the carbonyl carbon of the acyl chloride, with the elimination of hydrogen chloride. This method, often carried out at low temperatures, can lead to the formation of high molecular weight polyamides. researchgate.net

Similarly, this aniline derivative can be employed in the synthesis of polyimides , a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis is typically a two-step process. First, the diamine reacts with a dianhydride to form a poly(amic acid) precursor. This is followed by a cyclodehydration (imidization) step, usually at elevated temperatures or through chemical means, to form the final polyimide. researchgate.netresearchgate.net The incorporation of the flexible ether linkage from the this compound monomer can enhance the solubility and processability of the resulting polyimides, which are often otherwise intractable. researchgate.net

Furthermore, the aniline functionality allows for its potential use in the synthesis of polyanilines . While the polymerization of aniline itself is well-established, the presence of the pyridylethoxy substituent would lead to a substituted polyaniline derivative. rsc.orgresearchgate.net This could be achieved through oxidative chemical or electrochemical polymerization, where the aniline units couple to form a conjugated polymer backbone. researchgate.net The resulting polymer would be expected to have modified electronic and optical properties compared to unsubstituted polyaniline, with the pyridine moiety offering a site for protonation or metal coordination, further tuning its characteristics.

Design of Functional Polymers Incorporating the this compound Moiety

The deliberate incorporation of the this compound moiety into polymer chains allows for the rational design of functional materials with tailored properties. The combination of the rigid aromatic components (aniline and pyridine) with the flexible ether linkage is a key design feature.

Enhanced Solubility and Processability: A significant challenge with many high-performance aromatic polymers, such as aramids and polyimides, is their poor solubility in common organic solvents, making them difficult to process. The introduction of flexible ether linkages into the polymer backbone is a well-established strategy to improve solubility and lower the glass transition temperature (Tg) without significantly compromising thermal stability. researchgate.netijert.orgmdpi.com The ether group in this compound can increase the segmental mobility of the polymer chains, disrupting packing and allowing for better interaction with solvent molecules. mdpi.com

Improved Thermal Stability: The presence of the aromatic pyridine ring is expected to contribute positively to the thermal stability of polymers incorporating this monomer. researchgate.netresearchgate.net Aromatic and heterocyclic rings are known to have high thermal and oxidative stability. Polyamides and polyimides containing pyridine units have been shown to exhibit high decomposition temperatures. researchgate.netresearchgate.net

Metal-Coordination and Catalytic Properties: The nitrogen atom of the pyridine ring can act as a ligand, capable of coordinating with metal ions. Polymers functionalized with pyridine moieties can thus be used to create polymer-supported catalysts or materials for metal ion sequestration. acs.org For instance, incorporating this compound into a polymer matrix could yield a material capable of binding with transition metals, potentially finding applications in catalysis or environmental remediation.

Table of Potential Polymer Properties:

The following table summarizes the anticipated properties of polyamides and polyimides synthesized using this compound, based on data from analogous polymer systems containing pyridine and ether linkages.

| Polymer Type | Expected Monomer Compositions | Anticipated Glass Transition Temperature (Tg) | Anticipated 10% Weight Loss Temperature (T10) | Expected Solubility |

| Polyamide | This compound + Terephthaloyl chloride | 220-250 °C researchgate.net | > 350 °C researchgate.net | Soluble in aprotic polar solvents (e.g., DMAc, NMP) researchgate.netijert.org |

| Polyamide | This compound + Isophthaloyl chloride | 210-240 °C researchgate.net | > 350 °C researchgate.net | Soluble in aprotic polar solvents (e.g., DMAc, NMP) researchgate.netijert.org |

| Polyimide | This compound + Pyromellitic dianhydride (PMDA) | > 300 °C researchgate.net | > 500 °C in N₂ researchgate.netresearchgate.net | Soluble in aprotic polar solvents (e.g., NMP, DMF) researchgate.netresearchgate.net |

| Polyimide | This compound + 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 280-320 °C researchgate.net | > 500 °C in N₂ researchgate.netresearchgate.net | Good solubility in aprotic solvents and cresols researchgate.net |

Note: The data in this table is illustrative and based on reported values for structurally similar polymers. Actual values for polymers derived from this compound would require experimental verification.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of "4-(2-Pyridin-2-ylethoxy)aniline," offering detailed insights into the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy allows for the precise mapping of the hydrogen atoms in "this compound." The chemical shifts (δ) are influenced by the electronic environment of each proton, providing key information about the different parts of the molecule.

The aromatic protons on the aniline (B41778) and pyridine (B92270) rings exhibit distinct signals in the downfield region of the spectrum. The protons on the aniline ring typically appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. researchgate.netchemicalbook.com The protons of the pyridine ring also show characteristic splitting patterns and chemical shifts, which are influenced by the nitrogen atom's electronegativity and its position in the ring. nsf.govchemicalbook.com The methylene (B1212753) protons of the ethoxy bridge appear as two triplets, with their chemical shifts indicating their proximity to the oxygen atom and the pyridine ring. The amine (-NH₂) protons usually present as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.5 | d | ~4.5 |

| Pyridine H-3, H-4, H-5 | ~7.1-7.7 | m | - |

| Aniline H-2, H-6 | ~6.7 | d | ~8.5 |

| Aniline H-3, H-5 | ~6.6 | d | ~8.5 |

| O-CH₂ | ~4.3 | t | ~6.5 |

| Py-CH₂ | ~3.2 | t | ~6.5 |

| NH₂ | ~3.5 | br s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. "d" denotes a doublet, "t" a triplet, "m" a multiplet, and "br s" a broad singlet.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of "this compound." Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon skeleton. compoundchem.comwisc.edu

The carbon atoms of the aromatic rings are observed in the downfield region (typically 110-160 ppm). The carbon attached to the nitrogen in the pyridine ring (C-2) is significantly deshielded and appears at a higher chemical shift. chemicalbook.comtestbook.com The carbons of the aniline ring show shifts consistent with a para-substituted pattern. researchgate.netchemicalbook.com The methylene carbons of the ethoxy linker appear in the more upfield region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~159 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~136 |

| Pyridine C-3, C-5 | ~121-124 |

| Aniline C-4 (C-O) | ~152 |

| Aniline C-1 (C-N) | ~141 |

| Aniline C-2, C-6 | ~116 |

| Aniline C-3, C-5 | ~115 |

| O-CH₂ | ~65 |

| Py-CH₂ | ~38 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR techniques are employed. bldpharm.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For "this compound," COSY spectra would show cross-peaks between adjacent protons on the pyridine and aniline rings, as well as between the two methylene groups of the ethoxy bridge.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu This is crucial for assigning the carbon signals based on their attached, and already assigned, protons. For instance, the signals of the methylene protons would show a direct correlation to the signals of their respective methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comcolumbia.edu This powerful technique helps to piece together the entire molecular structure by showing connections between different fragments. For example, an HMBC spectrum would show a correlation between the methylene protons of the ethoxy group and the aromatic carbons of both the pyridine and aniline rings, confirming the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of "this compound," as well as for gaining insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" with high confidence, confirming its composition of C₁₃H₁₄N₂O. The experimentally determined mass will closely match the calculated theoretical mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 215.1184 | Typically within a few ppm of the calculated value |

Note: The exact observed m/z may vary slightly depending on the instrument and calibration.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.net The analysis of the resulting fragment ions provides valuable information about the structural connectivity of the molecule.

For "this compound," characteristic fragmentation pathways would include:

Cleavage of the ether bond: This would lead to the formation of fragment ions corresponding to the pyridin-2-yl-ethyl portion and the aminophenoxy portion of the molecule.

Fragmentation of the ethoxy chain: Loss of ethylene (B1197577) or other small neutral molecules from the ethoxy bridge is also a likely fragmentation pathway.

Fragmentation of the aromatic rings: While less common under standard ESI conditions, some fragmentation of the pyridine or aniline rings might be observed.

The detailed analysis of these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR spectroscopy.

Hyphenated Techniques (e.g., LC-MS, GC-MS, UPLC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful tools for the separation, identification, and quantification of this compound. These methods are particularly valuable for identifying the compound in reaction mixtures and for metabolite identification studies. The choice of technique depends on the volatility and thermal stability of the compound and its potential impurities. Given the structure of this compound, LC-MS and UPLC-MS are generally preferred due to their suitability for non-volatile and thermally labile compounds.

In a typical LC-MS analysis, the compound would be separated on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with formic acid or ammonium (B1175870) acetate (B1210297) as an additive to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. The mass spectrometer would then detect the protonated molecule [M+H]⁺ in positive ion mode, confirming the molecular weight of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint of this compound by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. The FT-IR spectrum displays characteristic absorption bands corresponding to specific vibrational modes.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Typical Range) |

| N-H (Aniline) | Stretching | 3450-3350 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C, C=N (Aromatic Rings) | Stretching | 1600-1450 |

| C-O (Ether) | Asymmetric Stretching | 1270-1200 |

| C-N (Aniline) | Stretching | 1340-1250 |

| C-O (Ether) | Symmetric Stretching | 1075-1020 |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would exhibit characteristic peaks for the pyridine and benzene rings. Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the Raman signal, allowing for the detection of trace amounts of the compound. This is achieved by adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold). SERS is particularly useful for studying the orientation of the molecule on the surface.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of this compound in its crystalline solid state. Single-crystal XRD analysis can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking. This data is crucial for understanding the packing of molecules in the crystal lattice and for correlating the solid-state structure with its physical properties. Powder XRD can be used to identify the crystalline phase of a bulk sample.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and the chemical (oxidation) states of the elements on the surface of a sample of this compound. High-resolution XPS spectra of the C 1s, N 1s, and O 1s regions would provide detailed information. For instance, the N 1s spectrum could distinguish between the nitrogen in the pyridine ring and the nitrogen in the aniline group based on slight differences in their binding energies. This technique is particularly valuable for studying thin films or surface modifications of the material.

| Element | Core Level | Chemical State | Expected Binding Energy (eV) Range |

| Carbon | C 1s | C-C, C-H (Aromatic/Aliphatic) | ~284.8 |

| C-N (Aniline) | ~285.5-286.5 | ||

| C-O (Ether) | ~286.0-287.0 | ||

| Nitrogen | N 1s | N-H (Aniline) | ~399.0-400.0 |

| Pyridinic N | ~398.5-399.5 | ||

| Oxygen | O 1s | C-O (Ether) | ~532.5-533.5 |

Note: These are approximate binding energy ranges and can vary depending on the specific chemical environment and instrument calibration.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of chemical compounds and for separating them from impurities or reaction byproducts. The choice of technique depends on the compound's properties, such as polarity, volatility, and thermal stability. For this compound, which possesses both a basic pyridine ring and a polar aniline group, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are all applicable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most probable method of choice.

Theoretical RP-HPLC Parameters: A typical HPLC method would involve an octadecyl-functionalized silica (B1680970) gel column (C18). The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. concawe.eueurachem.org Given the basic nature of the pyridine and aniline moieties, a buffer would be necessary to ensure sharp, symmetrical peaks by suppressing the ionization of the analyte. A phosphate (B84403) or acetate buffer at a slightly acidic to neutral pH would be a logical starting point. eurachem.orgosha.gov Detection would most commonly be performed using a UV detector, as the aromatic rings in the molecule are strong chromophores. concawe.eueurachem.org A wavelength of around 254 nm or 260 nm would likely provide a strong signal. osha.gov

To validate such a method, parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) would be established. eurachem.org

| Parameter | Typical Condition for a Related Compound |

| Column | C18 (Octadecyl), 150-250 mm length, 4.6 mm I.D., 5 µm particle size concawe.eueurachem.orgosha.gov |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 2.0-8.0) concawe.eueurachem.orgosha.gov |

| Detection | UV at ~260 nm osha.gov |

| Flow Rate | 1.0 mL/min osha.gov |

| Temperature | 40 °C osha.gov |

| This table represents a hypothetical setup based on methods for similar pyridine derivatives and is for illustrative purposes only. |

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. While anilines can be analyzed by GC, they are often derivatized to improve their thermal stability and chromatographic behavior. Direct analysis of this compound might be possible, but could be challenging due to its polarity and potential for peak tailing.

Theoretical GC Parameters: A GC analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (like SE-30 or SE-54) or with a phenyl substitution. A flame ionization detector (FID) could be used, but a nitrogen-phosphorus detector (NPD) would offer greater selectivity and sensitivity for this nitrogen-containing compound. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) would be the ideal approach, allowing for the determination of the compound's mass spectrum. The quantitative ion for a related compound, aniline, is m/z 93.

| Parameter | Typical Condition for a Related Compound |

| Column | Capillary column (e.g., SE-54) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | ~250 °C |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| This table represents a hypothetical setup based on methods for aniline derivatives and is for illustrative purposes only. |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring reaction progress or identifying the number of components in a mixture.

Theoretical TLC Parameters: For this compound, a silica gel plate (silica gel 60 F254) would serve as the stationary phase. eurachem.org The mobile phase, or eluent, would be a mixture of organic solvents. A common starting point would be a combination of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol. The optimal ratio would be determined empirically to achieve a retention factor (Rf) value ideally between 0.2 and 0.8.

Visualization of the spots on the TLC plate could be achieved in several ways. Since the compound contains aromatic rings, it should be visible under UV light at 254 nm. Additionally, various staining reagents could be used. Dragendorff's reagent is often used for nitrogen-containing compounds, typically producing orange-brown spots. Iodine vapor is another general-purpose visualization agent.

| Parameter | Typical Condition for a Related Compound |

| Stationary Phase | Silica gel 60 F254 plate eurachem.org |

| Mobile Phase | Dichloromethane/Methanol or Hexane/Ethyl Acetate mixture |

| Visualization | UV light (254 nm), Iodine vapor, Dragendorff's reagent |

| This table represents a hypothetical setup based on methods for similar organic compounds and is for illustrative purposes only. |

Computational and Theoretical Studies on 4 2 Pyridin 2 Ylethoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ucsb.edu It is a widely used tool to predict the optimized geometry of a molecule, including bond lengths, bond angles, and dihedral angles. For a molecule like 4-(2-Pyridin-2-ylethoxy)aniline, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide the most stable three-dimensional conformation. nih.gov These calculations would reveal the spatial arrangement of the pyridine (B92270) ring, the ethoxy bridge, and the aniline (B41778) moiety.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. ajchem-a.com For this compound, an FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are valuable for assigning experimental spectra.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can be calculated to help in the assignment of functional groups. For example, the characteristic stretching frequencies of the N-H group in the aniline moiety, the C-O-C ether linkage, and the aromatic C-H bonds could be predicted. ymerdigital.com

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λ_max_). researchgate.net This provides insight into the electronic structure and chromophores within the molecule.

Reactivity Descriptors

Several descriptors derived from quantum chemical calculations are used to predict the reactive behavior of a molecule.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ymerdigital.combas.bg

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. nih.govthaiscience.info For this compound, the MESP would likely show negative potential around the nitrogen and oxygen atoms.

Average Localized Ionization Energies (ALIE): ALIE is a descriptor used to predict the sites most susceptible to electrophilic attack, as it indicates the regions from which an electron is most easily removed.

Molecular Modeling and Docking Simulations

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, usually a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.govyoutube.com If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be used to simulate its interaction with the enzyme's active site. The simulation would predict the binding energy and identify the key amino acid residues involved in the interaction, often through hydrogen bonds, hydrophobic interactions, or pi-stacking. youtube.com

Computational Exploration of Structure-Reactivity Relationships

The inherent reactivity of a molecule is governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties. By calculating various molecular descriptors, a detailed picture of the molecule's reactivity can be constructed.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage are expected to be regions of high electron density, while the hydrogen atoms of the aniline's amino group would exhibit positive potential.

A representative DFT analysis of a molecule with a similar pyridine-ether-aniline scaffold could yield the following data:

| Descriptor | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

This interactive table provides representative values for key electronic properties of a molecule structurally similar to this compound, as determined by DFT calculations.

Cheminformatics Approaches

Cheminformatics utilizes computational methods to analyze chemical data, enabling the prediction of properties and the design of new molecules with desired characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with a specific property of interest. For a compound like this compound, QSPR models could be developed to predict properties such as solubility, toxicity, or receptor binding affinity.

The development of a QSPR model involves calculating a wide range of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the observed property. Such models have been successfully applied to predict the lipophilicity and toxicity of aniline and diphenyl ether derivatives. nih.gov

A representative set of molecular descriptors that could be used in a QSPR model for aniline derivatives is shown below:

| Descriptor | Description | Representative Value |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | 214.26 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | 2.5 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, an indicator of drug transport properties. | 58.5 Ų |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 3 |

This interactive table showcases a selection of molecular descriptors that are commonly employed in QSPR modeling for compounds with functionalities similar to this compound.

Virtual Screening and Library Design Based on Chemical Space Analysis

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given that pyridine-containing scaffolds are prevalent in many kinase inhibitors, derivatives of this compound could be of interest in this area. researchgate.net

The process involves creating a virtual library of compounds based on the this compound scaffold with various substituents at different positions. These virtual compounds are then "docked" into the binding site of a target protein using molecular docking software. The docking scores, which estimate the binding affinity, are used to rank the compounds and select promising candidates for synthesis and experimental testing.

A hypothetical virtual library based on the this compound scaffold might include the following variations:

| Compound ID | R1 (Aniline Ring) | R2 (Pyridine Ring) | Predicted Docking Score (kcal/mol) |

| V-001 | H | H | -7.2 |

| V-002 | 3-Cl | H | -7.8 |

| V-003 | 2-F | H | -7.5 |

| V-004 | H | 4-CH3 | -7.4 |

| V-005 | 3-Cl | 4-CH3 | -8.1 |

This interactive table presents a hypothetical virtual screening library derived from the this compound scaffold, illustrating how structural modifications can influence predicted binding affinity to a target protein.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the synthesis of this compound, which would likely be formed via a nucleophilic aromatic substitution (SNAr) reaction.

Transition State Characterization and Reaction Pathway Energetics

The SNAr mechanism typically proceeds through a high-energy intermediate known as a Meisenheimer complex. Computational methods can be used to locate and characterize the transition states leading to and from this intermediate, as well as to calculate the activation energies for each step of the reaction.

For the synthesis of a diaryl ether via an SNAr reaction, DFT calculations can model the reaction pathway, providing the energies of the reactants, transition states, intermediates, and products. This information allows for the determination of the rate-determining step of the reaction and provides insights into how the electronic nature of the reactants affects the reaction rate. For instance, computational studies on the reaction of dinitropyridine with piperidine (B6355638) have detailed the energetics of the SNAr pathway.

A representative energy profile for a model SNAr reaction is shown below:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Meisenheimer Intermediate | +8.5 |

| Transition State 2 (TS2) | +12.1 |

| Products | -5.7 |

This interactive table illustrates a representative reaction energy profile for a nucleophilic aromatic substitution (SNAr) reaction, highlighting the activation energies and the stability of the intermediate.

Solvent Effects on Reaction Mechanisms

The solvent can have a significant impact on the mechanism and rate of a chemical reaction. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For SNAr reactions, the polarity of the solvent can influence the stability of the charged Meisenheimer intermediate and the transition states. Studies have shown that polar aprotic solvents generally accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. Computational studies can quantify these effects by calculating the reaction profile in different solvent environments.

The effect of solvent on the activation energy of a model SNAr reaction is presented below:

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Toluene | 2.4 | 18.5 |

| Tetrahydrofuran (THF) | 7.5 | 16.8 |

| Acetonitrile (B52724) | 37.5 | 15.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 14.1 |

This interactive table demonstrates the influence of solvent polarity on the calculated activation energy of a model SNAr reaction, showing a general trend of decreasing activation energy with increasing solvent polarity.

Future Directions and Emerging Research Avenues for 4 2 Pyridin 2 Ylethoxy Aniline

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 4-(2-Pyridin-2-ylethoxy)aniline, which involves the formation of a crucial ether bond, typically relies on established reactions. However, significant opportunities exist for methodological innovation to improve efficiency, sustainability, and scalability.

Future research will likely focus on moving beyond traditional Williamson ether synthesis, which often requires harsh basic conditions. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or C-O coupling, offer a more versatile and milder route. For analogous compounds like 3-(4-Ethoxypyridin-2-yl)aniline, palladium-catalyzed methods have been proposed, involving the coupling of a pyridine (B92270) derivative with an appropriate aryl partner. evitachem.com Research could explore a library of palladium catalysts and ligands to optimize the synthesis of the target molecule, aiming for higher yields and lower catalyst loading.

Furthermore, the development of continuous flow synthesis methodologies presents a major avenue for advancement. Flow chemistry could enable better control over reaction parameters, reduce reaction times, and allow for safer, more scalable production.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus Areas |

|---|---|---|

| Optimized Williamson Ether Synthesis | Cost-effective reagents | Screening of phase-transfer catalysts, exploration of microwave-assisted reactions. |

| Palladium-Catalyzed C-O Coupling | High functional group tolerance, milder conditions | Development of novel phosphine (B1218219) ligands, optimization of catalyst systems for heteroaromatic substrates. evitachem.com |